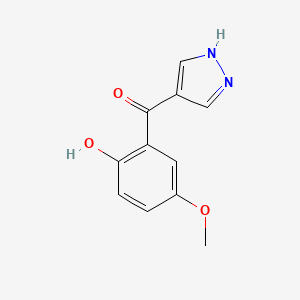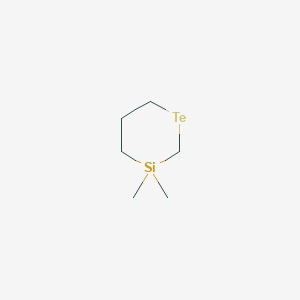![molecular formula C10H12O2 B14578910 3-(Hydroxymethylidene)-1-methylbicyclo[2.2.2]oct-5-en-2-one CAS No. 61530-94-7](/img/structure/B14578910.png)
3-(Hydroxymethylidene)-1-methylbicyclo[2.2.2]oct-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethylidene)-1-methylbicyclo[222]oct-5-en-2-one is a bicyclic compound with a unique structure that includes a hydroxymethylidene group and a methyl group attached to a bicyclo[222]oct-5-en-2-one framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethylidene)-1-methylbicyclo[2.2.2]oct-5-en-2-one typically involves the generation of a thermodynamic dienolate from 9-bromocarvone derivatives, followed by an intramolecular alkylation reaction . This process can be carried out under various conditions, including the use of different bases and solvents to optimize the yield and selectivity of the desired product .
Industrial Production Methods
While specific industrial production methods for 3-(Hydroxymethylidene)-1-methylbicyclo[22This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethylidene)-1-methylbicyclo[2.2.2]oct-5-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the bicyclic framework can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethylidene group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
3-(Hydroxymethylidene)-1-methylbicyclo[2.2.2]oct-5-en-2-one has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and other biochemical processes.
Medicine: Its derivatives may have pharmacological properties, making it a subject of interest in drug discovery and development.
Mechanism of Action
The mechanism by which 3-(Hydroxymethylidene)-1-methylbicyclo[2.2.2]oct-5-en-2-one exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: The specific pathways depend on the biological context, but may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-Methylbicyclo[2.2.2]oct-5-en-2-one: Similar in structure but lacks the hydroxymethylidene group.
3-Hydroxy-3-methylbicyclo[2.2.2]octan-2-one: Contains a hydroxyl group instead of a hydroxymethylidene group.
Uniqueness
3-(Hydroxymethylidene)-1-methylbicyclo[2.2.2]oct-5-en-2-one is unique due to the presence of both a hydroxymethylidene group and a methyl group on the bicyclic framework.
Properties
CAS No. |
61530-94-7 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-(hydroxymethylidene)-1-methylbicyclo[2.2.2]oct-5-en-2-one |
InChI |
InChI=1S/C10H12O2/c1-10-4-2-7(3-5-10)8(6-11)9(10)12/h2,4,6-7,11H,3,5H2,1H3 |
InChI Key |
XGNPYIPQOANZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C=C1)C(=CO)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)(phenyl)methanone](/img/structure/B14578836.png)




![2-[(1,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate](/img/structure/B14578878.png)



![3-{[(4-Nitrophenoxy)carbonyl]amino}phenyl carbonochloridate](/img/structure/B14578902.png)

![(3S,5S)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14578909.png)
